1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)3-9-1-4(8)2-9;;/h4-5H,1-3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJNEVWOQUYIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoroethylating agent reacts with the azetidine intermediate.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, which enhances the stability and solubility of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
- Medicine There is ongoing research to explore its potential as a therapeutic agent, particularly in treating certain diseases.
- Industry It is used in developing new materials and as an intermediate in the production of pharmaceuticals.
Chemical Reactions
1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride can undergo several chemical reactions:
- Oxidation Under specific conditions, this compound can be oxidized to form corresponding oxides.
- Reduction Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
- Substitution The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
- Hydrolysis In the presence of water or aqueous acids, the compound can undergo hydrolysis, leading to the breakdown of the azetidine ring.
The difluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the azetidine ring interacts with target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Azetidine derivatives have been studied for their antimicrobial and antiviral properties, with some demonstrating inhibitory effects against human coronaviruses and influenza viruses. The structure-activity relationship (SAR) suggests that modifications to the azetidine core can enhance biological efficacy.
Case Studies
- Antiviral Activity A study showed that azetidinone derivatives have antiviral efficacy against human coronavirus 229E and influenza A virus H1N1. One derivative had an EC50 of 12 µM against H1N1, showing moderate antiviral activity.
- Anticancer Effects Investigations on azetidine derivatives revealed that specific compounds could inhibit the growth of MCF-7 breast cancer cells effectively. The mechanism involved apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the azetidine ring interacts with target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations:
Fluorination Effects: The 2,2-difluoroethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 1-(propan-2-yl)azetidin-3-amine. However, this may reduce aqueous solubility unless counterbalanced by salt forms (e.g., dihydrochloride).
Salt Form: Dihydrochloride salts generally offer higher solubility than monohydrochloride salts, as seen in comparisons with 1-benzhydrylazetidin-3-amine hydrochloride.
Research Findings
- Fluorinated azetidines are prioritized in drug discovery for their balance of metabolic stability and bioavailability. For example, fluorine’s inductive effects lower the pKa of the amine group, reducing ionization at physiological pH and enhancing membrane permeability.
- Dihydrochloride salts are favored in preclinical development for their improved crystallinity and solubility compared to free bases or mono-salts.
- Structural analogs with bulkier substituents (e.g., benzhydryl) are less commonly used in systemic applications due to solubility challenges but may excel in localized delivery systems.
Biological Activity
1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its azetidine ring structure, which is known for conferring various biological properties. The difluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. Recent studies have focused on the synthesis of azetidine derivatives, including 1-(2,2-difluoroethyl)azetidin-3-amine, through methods such as nucleophilic substitution reactions involving appropriate precursors .
Antimicrobial and Antiviral Properties
Azetidine derivatives have been extensively studied for their antimicrobial and antiviral properties. For instance, compounds similar to 1-(2,2-Difluoroethyl)azetidin-3-amine have shown activity against various pathogens. In a study evaluating a series of azetidinone derivatives, certain compounds exhibited significant inhibitory effects against human coronaviruses and influenza viruses . The structure-activity relationship (SAR) indicates that modifications to the azetidine core can enhance biological efficacy.
Anticancer Activity
The azetidine scaffold has also been linked to anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer . Specifically, some azetidinone derivatives have been reported to induce apoptosis in cancer cells at nanomolar concentrations, suggesting that 1-(2,2-Difluoroethyl)azetidin-3-amine may possess similar properties.
Case Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of various azetidinone derivatives against human coronavirus 229E and influenza A virus H1N1. One derivative showed an EC50 of 12 µM against H1N1, indicating moderate antiviral activity. This suggests that structural modifications in compounds like 1-(2,2-Difluoroethyl)azetidin-3-amine could lead to enhanced antiviral properties .
Case Study 2: Anticancer Effects
In another investigation focusing on azetidine derivatives, specific compounds were found to inhibit the growth of MCF-7 breast cancer cells effectively. The mechanism involved apoptosis induction through mitochondrial pathways. This highlights the potential of 1-(2,2-Difluoroethyl)azetidin-3-amine as a candidate for further development in cancer therapeutics .
Data Summary
Q & A
Basic: What are the standard synthetic routes for 1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Azetidine ring formation : Cyclization of 3-aminopropanol derivatives under acidic conditions .
- Difluoroethylation : Introducing the 2,2-difluoroethyl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., using 1,1-difluoro-2-iodoethane) .
- Salt formation : Reaction with hydrochloric acid to produce the dihydrochloride salt, enhancing solubility and stability .
Key reagents include dichloromethane or ethanol as solvents, and purification often employs chromatography or recrystallization .
Advanced: How can reaction conditions be optimized to improve yield in the difluoroethylation step?
Optimization strategies include:
- Catalytic systems : Palladium or copper catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance selectivity .
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while flow chemistry reduces residence time and improves scalability .
Yield tracking via HPLC or LC-MS is critical for iterative optimization .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- NMR spectroscopy :
- FT-IR : Stretching vibrations at 3300 cm⁻¹ (N-H) and 1120 cm⁻¹ (C-F) .
- Mass spectrometry : Molecular ion peak at m/z corresponding to C₆H₁₁F₂N₃ (free base) and chloride adducts .
Advanced: How does the difluoroethyl group influence the compound’s physicochemical properties?
- Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability (measured via shake-flask method) .
- Metabolic stability : The CF₂ group resists oxidative degradation in hepatic microsomal assays .
- Solubility : Dihydrochloride salt formation improves aqueous solubility (>50 mg/mL in water) compared to the free base .
These properties are critical for in vivo pharmacokinetic studies and target engagement .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Enzyme inhibition : Acts as a building block for RNA helicase (e.g., DHX9) inhibitors due to its rigid azetidine core .
- Receptor modulation : Structural analogs show affinity for G protein-coupled receptors (GPCRs) via amine-pyridine interactions .
- Prodrug development : The amine group facilitates conjugation with carboxylate-containing drugs to enhance bioavailability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives?
- Azetidine ring modifications : Introducing methyl groups at C2 increases steric hindrance, improving selectivity for kinase targets .
- Fluorine substitution : Replacing CF₂ with CHF₂ reduces electronegativity but enhances metabolic stability in cytochrome P450 assays .
- Amine functionalization : Acylation or sulfonylation of the primary amine alters solubility and binding kinetics (measured via SPR) .
Basic: How is the purity of this compound assessed in synthetic batches?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity >98% is standard .
- Elemental analysis : Confirms stoichiometry of C, H, N, and Cl (deviation <0.4% theoretical) .
- Karl Fischer titration : Measures residual water content (<0.1% for hygroscopic salts) .
Advanced: How can contradictory data on biological activity between studies be resolved?
- Assay standardization : Control for variables like buffer pH (e.g., Tris vs. HEPES) and cell passage number .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .
- Computational modeling : Molecular dynamics simulations to predict binding modes under varying experimental conditions .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles due to irritant properties of hydrochloride salts .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .
Advanced: What strategies mitigate racemization during synthesis of chiral derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
